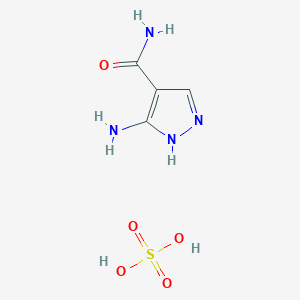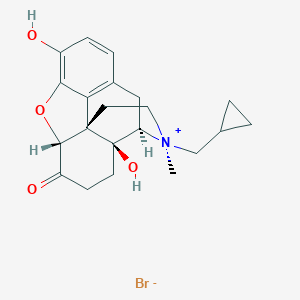
tetrahydro-2H-pyran-3-amine
Übersicht
Beschreibung
Synthesis Analysis
One-Pot Asymmetric Synthesis
Tetrahydropyrano[2,3-c]pyrazoles, a class of biologically active heterocycles, can be efficiently synthesized from tetrahydro-2H-pyran-3-amine using a one-pot asymmetric method involving a secondary amine catalyzed reaction. This approach yields good to very good results in terms of both yield and enantioselectivity (Enders et al., 2012).
Polyfunctional Scaffolds Synthesis
The compound is also used in creating polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, which demonstrate potential in various synthetic applications, including the creation of diverse polysubstituted systems (Baron et al., 2005).
Molecular Structure Analysis
- Structure Elucidation: The molecular and crystal structures of derivatives of this compound can be established through techniques like X-ray diffraction, as demonstrated in the synthesis and structural examination of various derivatives (Joekar et al., 2023).
Chemical Reactions and Properties
Domino Reactions
this compound is instrumental in domino reactions, such as the synthesis of tetrahydroquinoline derivatives, where it reacts with cyclic enol ethers or 2-hydroxy cyclic ether (Zhang & Li, 2002).
Regioselectivity in Reactions
The compound is also crucial in understanding the regioselectivity of reactions like Ullmann and acylation in different fused pyrazol-3-amines (Bou-Petit et al., 2020).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and stability, can be inferred from synthesis methods and molecular structure analysis. However, specific studies focusing solely on the physical properties of this compound were not found in the current literature.
Chemical Properties Analysis
Reactivity in Synthesis
The compound’s reactivity is evident in its use in the synthesis of various heterocyclic compounds, highlighting its versatility and utility in organic synthesis (Wang et al., 2011).
Applications in Multicomponent Reactions
It also plays a critical role in multicomponent reactions, further demonstrating its chemical reactivity and utility in creating complex molecular architectures (Prasanna et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Sympathomimetic Amines and Platinum Complexes : Georgiadis, Haroutounian, and Bailar (1988) synthesized novel amino analogues of sympathomimetic amines containing the pyran ring. These compounds showed high affinity to dopamine receptors and were used as ligands for synthesizing cis-Platinum(II) complexes (Georgiadis, Haroutounian, & Bailar, 1988).
Efficient Synthesis of Tetrahydroquinoline Derivatives : Zhang and Li (2002) utilized a domino reaction of aromatic amines and cyclic enol ethers, including 3,4-dihydro-2H-pyran, in water to synthesize various tetrahydroquinoline derivatives efficiently (Zhang & Li, 2002).
Antimicrobial and Anticoccidial Activity of Pyran Derivatives : Georgiadis (1976) demonstrated that amine adducts derived from 2H-pyran-3(6H)-one exhibited significant antimicrobial and anticoccidial activities (Georgiadis, 1976).
Synthesis of Tetrahydropyran Amines : Gevorkyan et al. (1981) synthesized β,γ-unsaturated amines of the tetrahydropyran series, demonstrating their potential in organic chemistry (Gevorkyan et al., 1981).
Asymmetric Synthesis of Biologically Active Heterocycles : Enders et al. (2012) developed a method for the asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles, highlighting their biological significance (Enders et al., 2012).
Synthesis of P-Aminobenzoic Acid Diamides : Agekyan and Mkryan (2015) used 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride for synthesizing diamides, showing the versatility of pyran derivatives in organic synthesis (Agekyan & Mkryan, 2015).
Zukünftige Richtungen
The synthesis and study of tetrahydro-2H-pyran-3-amine and related compounds continue to be an active area of research in organic chemistry . Future directions may include the development of more efficient synthetic methods, the exploration of new reactions, and the investigation of their biological activities .
Eigenschaften
IUPAC Name |
oxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOEJJGRCQGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409440 | |
| Record name | tetrahydro-2H-pyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120811-32-7 | |
| Record name | tetrahydro-2H-pyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)












